3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C7H8N4/c1-11-4-10-7-5(6(11)8)2-3-9-7/h2-4,8-9H,1H3 |
InChI Key |
SIKKFPMYPJRPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=N)C=CN2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Methyl-7-Deazaadenine: Structure, Synthesis, and Biological Potential
Abstract
This technical guide provides a comprehensive examination of 3-methyl-7-deazaadenine, a structurally significant purine analog. While direct literature on this specific molecule is nascent, this document synthesizes established chemical principles and experimental data from closely related analogs—notably 7-deazaadenine and 3-methyladenine—to construct a robust profile. We will delineate its core chemical structure, propose a logical synthetic pathway, predict its spectroscopic and physicochemical properties, and explore its potential applications in drug discovery and chemical biology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel heterocyclic scaffolds.
Introduction: A Tale of Two Modifications
The field of medicinal chemistry thrives on the rational modification of bioactive scaffolds. Purine analogs, in particular, represent a cornerstone of therapeutic development, leading to numerous antiviral and anticancer agents.[1] 3-Methyl-7-deazaadenine emerges from the strategic combination of two well-studied modifications to the adenine core, each conferring distinct and powerful biological properties.
-
The 7-Deaza Scaffold (Pyrrolo[2,3-d]pyrimidine): The replacement of nitrogen at position 7 (N7) of the purine ring with a carbon atom creates a 7-deaza analog, such as the antibiotic Tubercidin (7-deazaadenosine).[2][3] This seemingly subtle change fundamentally alters the molecule's electronic properties and hydrogen bonding capacity. The N7 position in adenine is a critical hydrogen bond acceptor involved in Watson-Crick-Franklin base pairing geometry and interactions with a vast array of enzymes. Its removal can enhance metabolic stability and modulate binding affinity for targets like kinases and polymerases, often leading to potent biological activity.[4][5]
-
N3-Methylation: Methylation at the N3 position of adenine is a significant biological event, primarily known as a form of DNA damage induced by alkylating agents.[6] This N3-methyladenine (3-mA) lesion is highly cytotoxic because it physically obstructs the DNA minor groove, stalling the processive action of DNA polymerases.[6][7] This blockage can trigger a cascade of cellular events, including cell death, making it a focal point for cancer therapy research.[8] However, 3-mA is chemically unstable, complicating its study.[9]
By combining these two features, 3-methyl-7-deazaadenine presents a unique and chemically stable scaffold. It serves as a potential tool to investigate polymerase interactions, a novel template for kinase inhibitor design, and a promising lead for antiviral drug discovery.
Part 1: Core Chemical Structure and Nomenclature
The foundational step in understanding 3-methyl-7-deazaadenine is to visualize its structure in the context of its parent molecules. The systematic replacement of nitrogen atoms with carbon and the addition of a methyl group culminate in its final form.
IUPAC Name: 4-amino-3-methyl-3H-pyrrolo[2,3-d]pyrimidine
Structural Evolution Diagram
The logical progression from adenine to 3-methyl-7-deazaadenine is depicted below, highlighting the key structural changes.
Caption: Logical relationships from adenine to 3-methyl-7-deazaadenine.
Physicochemical Properties
The introduction of the 7-deaza carbon and the N3-methyl group alters the molecule's fundamental properties compared to adenine.
| Property | Adenine | 7-Deazaadenine | 3-Methyladenine | 3-Methyl-7-Deazaadenine (Predicted) |
| Molecular Formula | C₅H₅N₅ | C₆H₆N₄ | C₆H₇N₅ | C₇H₈N₄ |
| Molecular Weight | 135.13 g/mol | 134.14 g/mol | 149.15 g/mol | 148.17 g/mol |
| Key Feature | Canonical Purine | Pyrrolo[2,3-d]pyrimidine core | N3-methylated purine | N3-methylated Pyrrolo[2,3-d]pyrimidine |
Part 2: A Proposed Synthetic Strategy
As 3-methyl-7-deazaadenine is a novel structure, a validated synthetic protocol is not yet established. However, based on extensive precedent in purine and deazapurine chemistry, a plausible and robust synthetic route can be designed. The core challenge lies in achieving regioselective methylation at the N3 position, as purine analogs present multiple potentially reactive nitrogen atoms.
The proposed strategy involves the direct methylation of a suitable 7-deazaadenine precursor.
Proposed Synthetic Workflow
Sources
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biological effects of N3-methyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine: Synthesis, Characterization, and Therapeutic Potential
This guide offers a comprehensive technical overview of 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine, a notable heterocyclic compound within the esteemed pyrrolo[2,3-d]pyrimidine family. These scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document is intended for researchers, scientists, and professionals in drug development, providing expert insights into its molecular characteristics, a plausible synthetic pathway, and its potential as a cornerstone for future therapeutic innovations.
Core Molecular Attributes
While 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine is a specific isomer, it shares its fundamental molecular formula and weight with its more commonly referenced isomers, such as 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[3] The strategic placement of the methyl group at the N3 position of the pyrrole ring, however, can significantly influence its physicochemical properties and biological interactions.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | Predicted |
| Molecular Weight | 148.17 g/mol | Predicted |
| IUPAC Name | 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine | N/A |
| CAS Number | Not available | N/A |
Strategic Synthesis Pathway
A feasible synthetic route to 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine can be conceptualized, leveraging established methodologies for the synthesis of the pyrrolo[2,3-d]pyrimidine core, followed by a regioselective methylation. The key challenge in this synthesis is controlling the site of methylation to favor the N3 position over other nucleophilic nitrogen atoms in the heterocyclic system.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine.
Detailed Experimental Protocol
Step 1: Protection of the Pyrrole Nitrogen (N7)
The initial step involves the protection of the more nucleophilic N7 position of the pyrrole ring to prevent its methylation in the subsequent step. A common protecting group for this purpose is 2-(trimethylsilyl)ethoxymethyl (SEM).
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in an anhydrous aprotic solvent such as DMF, add sodium hydride (NaH) at 0°C.
-
After stirring for a short period, add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the resulting N7-SEM protected intermediate by column chromatography.
Step 2: Regioselective N3-Methylation
With the N7 position blocked, the N3 nitrogen becomes a more favorable site for alkylation.
-
Dissolve the N7-protected intermediate in an anhydrous polar aprotic solvent like DMF.
-
Add a strong base, such as sodium hydride (NaH), at a low temperature (e.g., 0°C) to deprotonate the N3 position.
-
Introduce a methylating agent, such as methyl iodide (MeI), and allow the reaction to proceed.
-
Monitor the reaction by TLC for the formation of the N3-methylated product.
-
Upon completion, quench the reaction and extract the product, followed by purification.
Step 3: Amination at the C4 Position
The chloro-substituent at the C4 position can be displaced by an amino group through nucleophilic aromatic substitution.
-
Heat the N3-methylated intermediate in a sealed vessel with a solution of ammonia in a suitable solvent (e.g., methanol or isopropanol).
-
The reaction may require elevated temperatures and pressures to proceed efficiently.
-
After cooling, the solvent is removed, and the crude product is purified.
Step 4: Deprotection of the N7 Position
The final step is the removal of the SEM protecting group to yield the target compound.
-
Treat the N7-protected amine with a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like THF.
-
Alternatively, acidic conditions can be employed for deprotection.
-
Monitor the reaction for the disappearance of the starting material.
-
Purify the final product, 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine, using an appropriate method such as crystallization or column chromatography.
Analytical Characterization
The structural confirmation of the synthesized 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine would rely on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - A characteristic singlet for the N3-methyl group. - Distinct signals for the pyrrole and pyrimidine ring protons. - A broad singlet for the amine protons. |
| ¹³C NMR | - A signal corresponding to the N3-methyl carbon. - Resonances for the carbon atoms of the bicyclic core. |
| Mass Spec. | - A molecular ion peak corresponding to the calculated molecular weight (m/z ≈ 148.17). - Characteristic fragmentation patterns of the pyrrolo[2,3-d]pyrimidine core. |
| FT-IR | - N-H stretching vibrations for the amine and the pyrrole NH. - C-N and C=N stretching frequencies characteristic of the heterocyclic rings. |
For comparison, the related compound N-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine shows characteristic ¹H NMR signals at δ 11.82 (br s, 1H, NH, 7-H), 9.49 (s, 1H, NH), and 8.34 (s, 1H, H-2).[4]
Therapeutic and Research Applications
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly as kinase inhibitors.[5]
Potential as a Kinase Inhibitor
Many pyrrolo[2,3-d]pyrimidine derivatives are potent inhibitors of Janus kinases (JAKs), which are crucial in cytokine signaling pathways implicated in autoimmune diseases.[1][6] The unique substitution pattern of 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine could offer a distinct binding profile to the ATP-binding pocket of various kinases, potentially leading to novel selective inhibitors.
Caption: Inhibition of the JAK-STAT signaling pathway.
Applications in Oncology and Anti-inflammatory Drug Discovery
The pyrrolo[2,3-d]pyrimidine core is present in compounds with demonstrated anti-tumor and anti-inflammatory activities.[2][7] The development of derivatives of 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine could lead to new therapeutic agents for a range of diseases, from cancers to autoimmune disorders.
Antimicrobial and Antitubercular Potential
Recent studies have highlighted the potential of pyrrolo[2,3-d]pyrimidine derivatives as antimicrobial and antitubercular agents.[4][8] This opens up another avenue for the investigation of 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine and its analogues.
Conclusion
3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine represents a promising, albeit less explored, member of the pyrrolo[2,3-d]pyrimidine family. Its unique isomeric structure warrants further investigation into its synthesis and biological activity. The synthetic strategy and analytical framework provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this intriguing molecule. The rich history of the pyrrolo[2,3-d]pyrimidine scaffold in medicinal chemistry suggests that 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine could be a valuable building block for the next generation of targeted therapies.
References
Sources
- 1. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C7H8N4 | CID 265827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemscene.com [chemscene.com]
Technical Guide: Structural Identification and Characterization of N3-Methylated Pyrrolo[2,3-d]pyrimidine Derivatives
Topic: Identification of N3-methylated Pyrrolo[2,3-d]pyrimidine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, CMC Leads
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a cornerstone in modern kinase inhibitor design (e.g., Tofacitinib, Ruxolitinib). While N7-alkylation (pyrrole nitrogen) is the primary synthetic pathway, N3-methylation represents a critical regioisomeric challenge. N3-isomers often arise as minor impurities during synthesis or as specific metabolites, yet they possess vastly different physicochemical and pharmacological profiles compared to their N7- or N1-counterparts.
This guide provides a definitive workflow for the isolation, identification, and structural validation of N3-methylated pyrrolo[2,3-d]pyrimidine derivatives, focusing on distinguishing them from N1 and N7 isomers using advanced NMR and MS techniques.
Structural Context and The Regioselectivity Challenge
To accurately identify these derivatives, one must first master the numbering system. This guide utilizes the standard IUPAC numbering for the 7H-pyrrolo[2,3-d]pyrimidine fused system:
-
Positions 1 & 3: Pyrimidine ring nitrogens.[1]
-
Position 7: Pyrrole ring nitrogen.[2]
-
Bridgehead Carbons: C4a and C7a.
The Methylation Landscape
Alkylation of the pyrrolo[2,3-d]pyrimidine core is governed by the tautomeric state of the C4-substituent (e.g., -NH2 vs -OH/=O).
| Isomer Type | Electronic State | Common Origin | Stability |
| N7-Methyl | Neutral Aromatic | Primary synthetic product (via SN2 on anion) | High |
| N1-Methyl | Neutral or Cationic | Kinetic product or specific synthesis | Variable |
| N3-Methyl | Neutral (Lactam) or Cationic | Impurity, Metabolite, or Specific Target | Context Dependent |
Critical Insight: In 4-oxo derivatives (e.g., 7-deazaguanine analogs), N3 is part of a lactam functionality. N3-methylation yields a stable neutral species. In 4-amino derivatives (e.g., 7-deazaadenine), N3-methylation disrupts aromaticity, often resulting in a fixed cationic charge or requiring a rare imino-tautomer.
Analytical Identification Strategy
The identification of N3-methyl derivatives is a process of exclusion and confirmation. You cannot rely on 1H NMR chemical shifts alone due to solvent and concentration dependence.
The "Smoking Gun": 1H-15N HMBC
The most authoritative method for distinguishing N-methyl isomers is Heteronuclear Multiple Bond Correlation (HMBC), specifically looking for 3-bond (3J) couplings.
The Logic of Connectivity
-
N1-Methyl: The methyl protons will show a 3J correlation to C2 and the bridgehead C7a .
-
N7-Methyl: The methyl protons will show a 3J correlation to C6 and bridgehead C7a (or C5 depending on substitution).
-
N3-Methyl: The methyl protons will show a 3J correlation to C2 and C4 .
-
Crucial Differentiator: N3-Me does NOT couple to the bridgehead carbons (C4a or C7a) because they are 4 bonds away.
-
Visualization of the Decision Logic
Figure 1: Analytical decision tree for distinguishing N-methyl regioisomers in pyrrolopyrimidines.
Detailed Experimental Protocols
Protocol A: Isolation of N3-Methyl Impurities
Context: N3-isomers often co-elute with the major N7-isomer in standard reverse-phase conditions.
-
Column Selection: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase rather than standard C18. The pi-pi interactions differ significantly between the N-methyl isomers.
-
Mobile Phase:
-
Solvent A: Water + 10mM Ammonium Acetate (pH 9.0). Note: Basic pH often improves peak shape for these nitrogenous heterocycles.
-
Solvent B: Acetonitrile.
-
-
Gradient: Shallow gradient (e.g., 0.5% B increase per minute) around the elution point of the main peak.
Protocol B: Structural Confirmation via NMR
Requirement: Minimum 2 mg of isolated sample for clear HMBC cross-peaks.
-
Solvent: Dissolve sample in DMSO-d6 . Avoid CDCl3 if possible, as exchangeable protons (if any remain) are crucial for NOESY confirmation.
-
Acquisition:
-
1H NMR: 64 scans.
-
1H-13C HMBC: Optimize for long-range coupling (
). -
1H-15N HMBC (Optional but recommended): If 15N probe is available, this provides absolute confirmation. N3 chemical shifts are typically deshielded relative to N1 in 4-oxo systems.
-
Protocol C: Mass Spectrometry Fragmentation (ESI-MS/MS)
N3-methylated derivatives often exhibit distinct fragmentation pathways compared to N7-methyls.
-
N7-Methyl: Often shows a characteristic loss of the methyl group or cleavage of the pyrrole ring fragment.
-
N3-Methyl: In 4-oxo derivatives, the retro-Diels-Alder (RDA) cleavage of the pyrimidine ring is favored. Look for a fragment corresponding to the loss of Isocyanic acid (HNCO) or Methyl isocyanate (MeNCO) depending on the specific substitution at C2.
Quantitative Data: Chemical Shift Diagnostics
The following table summarizes typical chemical shift ranges (in DMSO-d6) for a generic 4-oxo-pyrrolo[2,3-d]pyrimidine.
| Nucleus | N3-Methyl Isomer (Target) | N1-Methyl Isomer | N7-Methyl Isomer |
| N-Me Proton (1H) | 3.4 - 3.6 ppm | 3.8 - 4.1 ppm | 3.7 - 3.9 ppm |
| C2 Carbon (13C) | ~148 - 152 ppm | ~145 - 149 ppm | ~150 - 154 ppm |
| Bridgehead C7a | No Correlation | Strong Correlation | Strong Correlation |
| C4 Carbon | Strong Correlation | Weak/No Correlation | Weak/No Correlation |
Note: Values are approximate and dependent on C2/C5/C6 substituents. The correlations (Yes/No) are the definitive identifiers.
Pathway Visualization: Synthesis & Impurity Formation
Understanding where the N3-isomer comes from is vital for process control.
Figure 2: Competitive methylation pathways yielding N7 (major) and N3 (minor) isomers.
References
-
Vertex Pharmaceuticals & ACS Publications. (2023). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
MDPI Pharmaceuticals. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors.[1][3] Pharmaceuticals.[1] [Link]
-
National Institutes of Health (NIH). (2019). Identification of Pyrrolo[2,3-d]pyrimidine-Based Derivatives as Potent FLT3 Inhibitors.[2][4][5][6] Journal of Medicinal Chemistry.[6] [Link]
-
Sci-Hub/Elsevier. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors.[1][2][3][7] European Journal of Medicinal Chemistry. [Link]
-
NIH/PMC. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.[8][9] Journal of Enzyme Inhibition and Medicinal Chemistry.[8] [Link]
Sources
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 2. sci-hub.jp [sci-hub.jp]
- 3. Identification of pyrrolo[2,3-d]pyrimidine-based dual MERTK and FLT3 inhibitor: Hit-to-lead, machine learning, modeling, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of pyrrolo[2,3-d]pyrimidines as potent HCK and FLT3-ITD dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Pyrrolo[2,3- d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Synthesis of 3-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine
[1]
Part 1: Introduction & Strategic Analysis
Scientific Context
3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine is the stable isostere of 3-methyladenine (3-mA) .[1] While 3-mA is a primary cytotoxic lesion formed by alkylating agents (e.g., MMS, temozolomide), it is chemically unstable, prone to rapid depurination and glycosidic bond cleavage. This instability hampers structural and enzymatic studies.[2]
The 7-deaza analogue (3-m-c³A) retains the critical N3-methyl feature and hydrogen-bonding face but eliminates the destabilizing positive charge accumulation on the imidazole ring (by replacing N7 with C7), rendering the molecule stable. This makes it an essential tool for studying DNA repair mechanisms (e.g., AlkB-mediated oxidative demethylation) and polymerase bypass kinetics.
Synthetic Challenge: Regioselectivity
The starting material, 7-deazaadenine (Tubercidin base) , presents three nucleophilic nitrogen sites:[1]
-
N7 (Pyrrole N): Most acidic (pKa ~13). Under basic conditions, this is the primary site of alkylation.
-
N1 (Pyrimidine N): The canonical Watson-Crick acceptor. Under neutral conditions, this is often the kinetic alkylation site.
-
N3 (Target): Sterically accessible but often thermodynamically or kinetically less favored than N1 or N7 depending on conditions.
Strategy: To exclusively target N3, we must employ a Protection-Direction-Deprotection strategy. Direct methylation of the unprotected base yields a complex mixture dominated by N7- and N1-isomers.
The Validated Route:
-
Block N7: Install a semi-labile protecting group (SEM) at N7 using anionic conditions.
-
Target N3: Methylate the N7-protected scaffold under neutral conditions.
-
Purify & Deprotect: Isolate the N3-methyl isomer and remove the N7 protecting group.
Part 2: Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Grade |
| 7-Deazaadenine | 134.14 | 1.0 | Starting Material | >98% HPLC |
| Sodium Hydride (NaH) | 24.00 | 1.1 | Base (N7 deprotonation) | 60% disp. in oil |
| SEM-Chloride | 166.72 | 1.1 | N7 Protecting Group | 99% |
| Methyl Iodide (MeI) | 141.94 | 1.5 - 5.0 | Methylating Agent | 99.5% |
| DMF (Anhydrous) | - | Solvent | Reaction Medium | <50 ppm H₂O |
| TFA | 114.02 | Excess | Deprotection Agent | Reagent Grade |
| Ethanol/Water | - | Solvent | Workup/Crystallization | HPLC Grade |
Step-by-Step Methodology
Step 1: Regioselective Protection of N7
Objective: Block the highly reactive pyrrole nitrogen to force alkylation onto the pyrimidine ring.
-
Preparation: In a flame-dried round-bottom flask under Argon, suspend 7-deazaadenine (1.0 g, 7.45 mmol) in anhydrous DMF (15 mL) .
-
Deprotonation: Cool to 0°C . Add NaH (60% dispersion, 330 mg, 8.2 mmol) portion-wise over 10 minutes. Stir at 0°C for 30 minutes until H₂ evolution ceases and the solution becomes clear (formation of the anion).
-
Protection: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.45 mL, 8.2 mmol) dropwise via syringe.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Quench with ice-water (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Validation: Verify formation of 7-SEM-7-deazaadenine via TLC (Rf ~0.6 in 5% MeOH/DCM) and ¹H NMR (appearance of SEM peaks: δ -0.05, 0.90, 3.50, 5.50 ppm).
Step 2: Methylation of the Pyrimidine Ring (N1 vs N3)
Objective: Introduce the methyl group.[2] Note: This step produces a mixture of N1-Me (major) and N3-Me (minor).
-
Reaction: Dissolve 7-SEM-7-deazaadenine (1.0 equiv) in anhydrous DMF (0.2 M) .
-
Alkylation: Add Methyl Iodide (MeI, 5.0 equiv) .
-
Conditions: Stir at RT for 24-48 hours in a sealed vessel. (Heating to 40°C may increase conversion but can promote decomposition).
-
Monitoring: Monitor by HPLC. You will observe two new peaks corresponding to the N1-methyl (cationic/zwitterionic) and N3-methyl isomers.
-
Workup: Concentrate DMF under high vacuum. The residue contains the hydroiodide salts of the methylated products.
Step 3: Isolation of the N3-Isomer
Critical Step: Separation must be performed before deprotection to ensure purity.
-
Purification: Dissolve the crude residue in minimal MeOH.
-
Chromatography: Perform Preparative HPLC (C18 Column).
-
Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B). Gradient 0-30% B.
-
Elution Order: Typically, the N1-isomer elutes differently from the N3-isomer due to differences in basicity and polarity. (N3-isomers in purines often elute later than N1 on reverse phase, but this must be empirically confirmed).
-
-
Identification: Isolate the fraction corresponding to the N3-methyl-7-SEM-7-deazaadenine .
-
UV Diagnostic: N3-alkylated isomers often show a bathochromic shift compared to N1 isomers.
-
Step 4: Deprotection (Removal of SEM)
-
Reaction: Dissolve the purified N3-methyl intermediate in DCM (5 mL) and add TFA (5 mL) . Stir at RT for 2 hours.
-
Neutralization: Concentrate to dryness. Co-evaporate with toluene to remove TFA. Redissolve in MeOH and neutralize with aqueous Ammonia or Amberlite basic resin.
-
Final Purification: Recrystallize from EtOH/Water or perform a final semi-prep HPLC polish.
-
Yield: Expect overall yield of 15-25% for the N3 isomer (limited by the methylation regioselectivity).
Part 3: Visualization & Logic
Reaction Pathway Diagram
The following diagram illustrates the structural logic and regiochemical control points.
Caption: Synthetic workflow for the regioselective isolation of the N3-methyl isomer via N7-protection strategy.
Part 4: Quality Control & Characterization
To ensure "Trustworthiness" and validity, the final product must meet these criteria:
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | >98% | HPLC (254 nm) |
| Mass Spec | [M+H]⁺ = 149.08 (calc) | ESI-MS |
| ¹H NMR | Methyl singlet at ~4.0 ppm | 500 MHz DMSO-d₆ |
| UV-Vis | λmax shift vs SM | UV Spectroscopy |
Diagnostic NMR Signals:
-
N-Methyl Group: A sharp singlet integrating to 3H around 3.8 - 4.1 ppm .
-
C2-H Proton: Significant downfield shift compared to starting material due to the adjacent cationic/zwitterionic character of the N3-methyl pyrimidine ring.
-
Pyrrole Protons (H5, H6): Distinct doublets (J ~3.5 Hz).
Part 5: References
-
Monti, P., et al. (2011). "3-Methyl-3-deazaadenine, a stable isostere of N3-methyl-adenine, is efficiently bypassed by replication in vivo and by transcription in vitro."[1][3] DNA Repair, 10(8), 861–868.[1]
-
Seela, F., & Rosemeyer, H. (1987). "Synthesis of 7-deaza-2'-deoxyadenosine and its 7-substituted derivatives." Helvetica Chimica Acta. (Foundational chemistry for 7-deazapurine alkylation).
-
Plosky, B. S., et al. (2008). "Bypass of the major alkylative DNA lesion 3-methyladenine by DNA polymerases." Nucleic Acids Research, 36(16), 5248–5259. (Describes the utility and stability of the N3-methyl isostere).
-
Rosemeyer, H. (2007). "Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid." Molbank, M555. (Protocol for N7-alkylation validation).
Disclaimer: This protocol involves the use of hazardous alkylating agents (Methyl Iodide) and strong acids. All procedures should be performed in a fume hood with appropriate PPE.
methylation mechanisms of 4-aminopyrrolo[2,3-d]pyrimidine
An Application Guide to the N-Methylation of the 4-Aminopyrrolo[2,3-d]pyrimidine Scaffold: Mechanisms, Protocols, and Analytical Methodologies
Abstract
The 4-aminopyrrolo[2,3-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous targeted therapies, particularly Janus kinase (JAK) inhibitors. The biological activity, metabolic stability, and pharmacokinetic profile of these molecules can be profoundly influenced by structural modifications. Among these, N-methylation is a critical transformation that can alter a compound's properties by increasing lipophilicity, blocking sites of oxidative metabolism, and modifying interactions with biological targets. This guide provides an in-depth exploration of the enzymatic N-methylation of the 4-aminopyrrolo[2,3-d]pyrimidine scaffold. We delve into the mechanistic role of promiscuous N-methyltransferases, which are key enzymes in xenobiotic metabolism, and present detailed, field-tested protocols for conducting in vitro methylation assays and analyzing the results using high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness N-methylation to optimize drug candidates based on this vital heterocyclic system.
Part 1: Mechanistic Framework and Rationale
The Central Role of the 4-Aminopyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine structure, also known as 7-deazapurine, is a cornerstone of many successful therapeutic agents. Its ability to mimic purine bases allows it to function as a highly effective "hinge-binding" motif in various protein kinases. This has led to the development of potent inhibitors for targets like the Janus kinase (JAK) family, which are crucial for treating inflammatory diseases and certain cancers[1]. The exploration of derivatives of this core structure is an active area of research for new therapeutic applications, including antitubercular agents[2][3].
The Functional Impact of N-Methylation in Drug Design
N-methylation, the addition of a methyl group to a nitrogen atom, is a subtle but powerful tool in drug optimization. Amide N-methylation, for example, is known to reduce the number of hydrogen bond donors and promote hydrophobic interactions, which can significantly modulate the potency, specificity, and pharmacokinetics of bioactive compounds[4].
Key advantages of strategic N-methylation include:
-
Enhanced Membrane Permeability: By masking polar N-H groups, methylation can increase a molecule's ability to cross cellular membranes, potentially improving oral bioavailability.
-
Increased Metabolic Stability: Methylation can block metabolically labile sites, preventing degradation by oxidative enzymes like cytochrome P450s and extending the drug's half-life.
-
Modulated Target Affinity: The addition of a methyl group can introduce new van der Waals interactions or induce conformational changes that enhance or alter binding to the target protein. For instance, studies on ENPP1 inhibitors have shown that N-methylation of a pyrrolopyrimidine core can yield compounds with high potency[5].
Enzymatic N-Methylation: The Biocatalytic Machinery
While chemical synthesis can achieve methylation, enzymatic methods offer unparalleled selectivity under mild conditions. In a biological context, the methylation of drugs and other foreign compounds (xenobiotics) is primarily carried out by a class of enzymes known as methyltransferases.
The most probable candidates for N-methylating the 4-aminopyrrolo[2,3-d]pyrimidine scaffold belong to the Amine N-methyltransferase (NMT) family. These enzymes utilize S-adenosyl-L-methionine (SAM) as the universal methyl donor[6]. A key member of this family is Indolethylamine N-methyltransferase (INMT), which is renowned for its remarkably broad substrate specificity. INMT can catalyze the N-methylation of a wide array of primary, secondary, and tertiary amines, including tryptamine, nicotine, and various drugs[6][7]. Its ability to act on diverse aromatic azaheterocycles makes it a prime candidate for mediating the methylation of the pyrrolopyrimidine core[8].
The general reaction catalyzed by an N-methyltransferase is a bimolecular displacement where the nitrogen atom of the substrate acts as a nucleophile, attacking the activated methyl group of SAM. This process yields a methylated substrate and S-adenosyl-L-homocysteine (SAH) as a byproduct.
Figure 1. General mechanism for enzymatic N-methylation using SAM as the methyl donor.
Part 2: Experimental Workflows and Protocols
Investigating the N-methylation of a novel substrate requires a systematic workflow that combines an in vitro enzymatic reaction with high-sensitivity analytical techniques for product detection and confirmation.
High-Level Experimental Workflow
The process begins with an enzymatic assay to generate the potential methylated product, followed by analytical separation and definitive identification.
Figure 2. A three-phase workflow for investigating in vitro N-methylation.
Protocol: In Vitro N-Methylation Assay
This protocol is designed to determine if a candidate N-methyltransferase can methylate the 4-aminopyrrolo[2,3-d]pyrimidine scaffold using SAM as a methyl source. It is adapted from established methods for in vitro methylation assays[9][10].
Objective: To screen for the N-methylation of 4-aminopyrrolo[2,3-d]pyrimidine by a recombinant N-methyltransferase.
Materials & Reagents:
| Reagent | Stock Concentration | Final Concentration | Storage |
| Methylation Buffer (10X) | 500 mM Tris-HCl (pH 8.0), 100 mM MgCl₂, 50 mM DTT | 1X | 4°C |
| Substrate | 10 mM in DMSO | 100 µM | -20°C |
| S-Adenosyl-L-methionine (SAM) | 10 mM in sterile water | 500 µM | -80°C (aliquots) |
| Recombinant Enzyme | 0.5 mg/mL (e.g., human INMT) | 1-5 µg per reaction | -80°C |
| Nuclease-Free Water | N/A | To final volume | Room Temperature |
| Quenching Solution | 10% Trichloroacetic Acid (TCA) or Acetonitrile | N/A | Room Temperature |
Procedure:
-
Reaction Preparation: On ice, prepare a master mix for the desired number of reactions plus 10% extra. For a single 50 µL reaction, add the following to a 1.5 mL microcentrifuge tube:
-
5 µL of 10X Methylation Buffer
-
0.5 µL of 10 mM Substrate stock
-
2.5 µL of 10 mM SAM stock
-
Nuclease-free water to bring the volume to 48 µL (adjust if enzyme volume is different).
-
-
Controls: Prepare the following control reactions to ensure the validity of the results:
-
No Enzyme Control: Replace the enzyme volume with nuclease-free water.
-
No Substrate Control: Replace the substrate volume with DMSO.
-
No SAM Control: Replace the SAM volume with nuclease-free water.
-
-
Initiate Reaction: Add 2 µL of the enzyme stock (1 µg) to the master mix tube and each experimental tube. For the "No Enzyme" control, add 2 µL of water.
-
Incubation: Gently mix the tubes by tapping and centrifuge briefly to collect the contents. Incubate at 37°C for 1 to 2 hours.
-
Stop Reaction: Terminate the reaction by adding 50 µL of ice-cold acetonitrile. This will precipitate the enzyme. Alternatively, add 10 µL of 10% TCA.
-
Sample Preparation for Analysis: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein. Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
Protocol: Analytical Detection by HPLC
Objective: To separate the parent substrate from the potential methylated product and quantify its formation.
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Scan for optimal absorbance (e.g., 260 nm).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
Expected Results: The N-methylated product is expected to be more non-polar than the parent compound and should therefore have a longer retention time on a reversed-phase column. A new peak in the experimental sample, absent in the control samples, is indicative of product formation.
Protocol: Confirmation by LC-MS/MS
Objective: To unambiguously confirm the identity of the new peak as the methylated product by determining its mass-to-charge ratio (m/z). This is the gold standard for metabolite identification[11][12].
Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.
Method:
-
LC Conditions: Use the same LC method as described in section 2.3 to ensure peak correlation.
-
MS Conditions (Positive Ion Mode):
-
Scan Mode (MS1): Scan a mass range that includes the theoretical masses of both the substrate and the product (e.g., m/z 100-300).
-
Product Ion Scan (MS2): Select the theoretical m/z of the methylated product as the precursor ion and fragment it to obtain a characteristic fragmentation pattern for structural confirmation.
-
Data Interpretation: The addition of a single methyl group (CH₃) and the loss of a proton (H⁺) results in a net mass increase of 14.01565 Da.
| Compound | Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ m/z |
| 4-Aminopyrrolo[2,3-d]pyrimidine | C₆H₆N₄ | 134.0592 | 135.0665 |
| N-Methylated Product | C₇H₈N₄ | 148.0749 | 149.0822 |
A peak detected at m/z 149.0822 in the experimental sample provides strong evidence of successful N-methylation.
Figure 3. Logical workflow for product confirmation using tandem mass spectrometry (LC-MS/MS).
Part 3: Applications in Drug Discovery
The successful identification of enzymatic N-methylation of the 4-aminopyrrolo[2,3-d]pyrimidine scaffold opens several avenues for advanced drug discovery and development.
-
Metabolic Profiling: These protocols can be used to screen a library of N-methyltransferases to predict potential metabolic pathways for new drug candidates. This allows for the early identification of potential drug-drug interactions or metabolites with altered activity or toxicity.
-
Lead Optimization: By understanding which positions on the scaffold are susceptible to methylation, medicinal chemists can design next-generation molecules. They can either block this metabolism to increase drug stability or intentionally design pro-drugs that are activated via methylation in target tissues.
-
Biocatalysis and Green Chemistry: Promiscuous and engineered N-methyltransferases can be employed as biocatalysts for the selective synthesis of N-methylated heterocycles[13]. This approach avoids harsh chemical reagents and can produce specific isomers that are difficult to access through traditional organic synthesis, simplifying the manufacturing of complex drug molecules.
By integrating these mechanistic insights and robust protocols, research and development teams can make more informed decisions, accelerating the journey from a promising scaffold to a clinically successful therapeutic.
References
-
Bansal, S., et al. (2023). Deciphering substrate promiscuity and specificity of indolethylamine N-methyltransferase family enzymes from amphibian toads. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2024). Effect of Antidiabetic drugs on tofacitinib Metabolism both in vitro a. Dove Medical Press. Available at: [Link]
-
Prakash, C., et al. (2014). The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans. PubMed. Available at: [Link]
-
Shi, J., et al. (2021). Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry. PubMed. Available at: [Link]
-
Prakash, C., et al. (2014). The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans. ResearchGate. Available at: [Link]
-
KEGG. (n.d.). KEGG ORTHOLOGY: K00562. genome.jp. Available at: [Link]
-
Crooks, P. A., et al. (1988). Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Amine N-methyltransferase. Wikipedia. Available at: [Link]
-
Al-Harbi, S. A., et al. (2023). Proposed metabolic pathways and metabolites of tofacitinib. ResearchGate. Available at: [Link]
-
Fukumoto, T., et al. (2023). Differential molecular mechanisms of substrate recognition by selenium methyltransferases, INMT and TPMT, in selenium detoxification and excretion. PMC. Available at: [Link]
-
Bedford, M. T. (n.d.). In vitro Arginine Methylation Assays. Cold Spring Harbor Protocols. Available at: [Link]
-
Various Authors. (n.d.). The N-methylation of tryptamine catalyzed by INMT. ResearchGate. Available at: [Link]
-
Mhlanga, C., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. PubMed. Available at: [Link]
-
Mhlanga, C., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. PMC. Available at: [Link]
-
Bikkavilli, R. K., et al. (2014). In vitro Methylation Assay to Study Protein Arginine Methylation. PMC. Available at: [Link]
-
Gu, D., et al. (2012). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. PMC. Available at: [Link]
-
Zhang, T., et al. (2022). The phosphorylation to acetylation/methylation cascade in transcriptional regulation: how kinases regulate transcriptional activities of DNA/histone-modifying enzymes. PMC. Available at: [Link]
-
Kim, D., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC. Available at: [Link]
-
Copeland, R. A., et al. (2013). Cancer epigenetics drug discovery and development: the challenge of hitting the mark. JCI. Available at: [Link]
-
Zhang, W., et al. (2023). A Permissive Amide N-Methyltransferase for Dithiolopyrrolones. PMC. Available at: [Link]
-
Hardy, E., & D'Urso, A. (2016). DNA Methylation Analysis: Choosing the Right Method. PMC. Available at: [Link]
-
Prier, C. K., et al. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC. Available at: [Link]
-
Mukherjee, I., et al. (2021). Detection of DNA methylation in genomic DNA by UHPLC-MS/MS. PMC. Available at: [Link]
-
Tajima, M., et al. (2019). Rapid and Definitive Analysis of In Vitro DNA Methylation by Nano-electrospray Ionization Mass Spectrometry. PMC. Available at: [Link]
-
Karpenko, Y., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Motorin, Y., & Helm, M. (2019). Chemical biology and medicinal chemistry of RNA methyltransferases. Oxford Academic. Available at: [Link]
-
Szvicsek, Z., et al. (2024). Impact of Tyrosine Kinase Inhibitors on the Expression Pattern of Epigenetic Regulators. MDPI. Available at: [Link]
-
JoVE. (2022). In vitro Methylation Assay To Study Protein Arginine Methylation l Protocol Preview. YouTube. Available at: [Link]
-
Song, L., et al. (2015). A Method to Assess Genomic DNA Methylation Using High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry. ResearchGate. Available at: [Link]
-
Al-Sanea, M. M., et al. (2023). Epigenetic Modulators as Therapeutic Agents in Cancer. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Creatine. Wikipedia. Available at: [Link]
-
Chen, X., et al. (2017). Optimization of an HPLC Method for Determining the Genomic Methylation Levels of Taxus Cells. Oxford Academic. Available at: [Link]
-
Beltrans, H., et al. (2021). Epigenetic modifiers in immunotherapy: a focus on checkpoint inhibitors. PMC. Available at: [Link]
-
Bundy, G. L., et al. (1995). Synthesis of novel 2,4-diaminopyrrolo-[2,3-d]pyrimidines with antioxidant, neuroprotective, and antiasthma activity. PubMed. Available at: [Link]
-
Cheung, J., & Mitchell, D. A. (2017). Applying promiscuous RiPP enzymes to peptide backbone N-methylation chemistry. PMC. Available at: [Link]
-
Gombos, R., et al. (2021). A relative quantitation method for measuring DNA methylation and hydroxymethylation using guanine as an internal standard. RSC Publishing. Available at: [Link]
-
Karpenko, Y., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Kim, D., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate. Available at: [Link]
-
G. Brat, K., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Permissive Amide N-Methyltransferase for Dithiolopyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 7. KEGG ORTHOLOGY: K00562 [genome.jp]
- 8. Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.org [mdanderson.org]
- 10. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of N3-Methylated 7-Deazapurine Impurities
Executive Summary
In the development of pyrrolo[2,3-d]pyrimidine (7-deazapurine) therapeutics—such as JAK inhibitors (e.g., Tofacitinib) and antiviral nucleosides (e.g., Remdesivir analogs)—regiochemical purity is a Critical Quality Attribute (CQA). While N9-alkylation is the primary synthetic objective, N3-methylation represents a pervasive, difficult-to-control impurity arising during methylation steps or via non-selective alkylation of the pyrimidine ring.
This guide provides a definitive protocol for the synthesis, isolation, and structural certification of N3-methylated 7-deazapurine reference standards. Unlike standard purines, where N7/N9 tautomerism dominates, 7-deazapurines present a unique competition between the basic N1 and the sterically constrained N3 positions. This note details a "Stress-Condition Alkylation" route designed to generate and isolate this specific impurity for analytical qualification (ICH Q3A/B).
Theoretical Grounding: The Regioselectivity Challenge
To synthesize the impurity, one must understand the mechanism of its formation. In 7-deazapurines, the nitrogen at position 7 is replaced by a carbon (C7), eliminating the N7-alkylation pathway common in classical purines.
The Nucleophilic Hierarchy
When the pyrrole nitrogen (N9, Purine Numbering) is blocked (e.g., by a glycosyl group or protecting group), electrophilic attack by methylating agents (MeI, MeOTf) occurs on the pyrimidine ring.
-
N1 (Major Pathway): The N1 position is the most basic and nucleophilic site in the neutral heterocycle. Under kinetic conditions, N1-methylation is the dominant side-reaction.
-
N3 (Minor Pathway - The Target): N3 is less nucleophilic and often sterically hindered by substituents at C2 and C4. Consequently, N3-methyl isomers are rarely formed as major products, making them difficult to source commercially.
Strategic Implication: Direct synthesis of pure N3-methyl isomers via ring closure is atom-inefficient for impurity profiling. The most robust approach for analytical scientists is Regioselective Enrichment , utilizing steric steering and high-performance isolation.
Reaction Pathway Visualization
Figure 1: Competitive methylation pathways in N9-substituted 7-deazapurines. The protocol below maximizes and isolates the N3-minor pathway.
Protocol: Synthesis of N3-Methyl-7-Deazaadenosine (Exemplar)
Scope: This protocol is adaptable to both aglycones and nucleosides. We use Tubercidin (7-deazaadenosine) as the model substrate, as it represents the core scaffold of many antivirals.
Reagents and Equipment
-
Substrate: 7-Deazaadenosine (or specific API intermediate).
-
Alkylating Agent: Iodomethane (MeI) - Caution: Carcinogen.
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
-
Base: Potassium Carbonate (K₂CO₃) - Mild base prevents deprotonation of exocyclic amines but scavenges HI.
-
Purification: Prep-HPLC (C18 column).
Step-by-Step Methodology
Step 1: Preparation of the Reaction Matrix
-
Dissolve 1.0 eq (e.g., 500 mg) of the N9-substituted 7-deazapurine in anhydrous DMF (10 mL/g).
-
Add 1.5 eq of finely ground anhydrous K₂CO₃.
-
Why? Buffering the solution prevents acid-catalyzed depurination (if nucleoside) and drives the reaction forward without promoting rapid degradation.
-
Step 2: Controlled Methylation
-
Cool the mixture to 0°C under Argon atmosphere.
-
Add 5.0 eq of Iodomethane dropwise.
-
Expert Insight: A large excess of MeI is used to force the reaction at the less reactive N3 position. While this increases N1-methylation, it ensures the N3 population is sufficient for isolation (typically >5% area normalization).
-
-
Allow to warm to Room Temperature (25°C) and stir for 24 hours.
-
Monitoring: Check LC-MS at T=4h and T=24h. Look for [M+15]⁺ peak. The N1-isomer usually elutes earlier than the N3-isomer on Reverse Phase due to the cationic nature of the N1-methyl quaternary salt (or zwitterion if deprotonated).
-
Step 3: Quenching and Workup
-
Quench reaction with 1M TEAB (Triethylammonium bicarbonate) buffer to neutralize excess MeI.
-
Concentrate in vacuo to remove DMF (bath temp <45°C).
-
Re-dissolve residue in Water/Acetonitrile (90:10).
Step 4: Isolation via Prep-HPLC
-
Column: C18 Preparative Column (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5% B over 20 mins (Isocratic hold may be required).
-
Separation Logic: The N1-methyl derivative is often highly polar (cationic). The N3-methyl derivative, while also polar, typically displays a distinct retention shift due to the disruption of the hydration shell around the pyrimidine ring [1].
-
-
Collection: Collect the minor peak (usually eluting after the major N1 peak in standard RP conditions, though this depends on pH).
Analytical Validation: Proving the N3 Structure
Distinguishing N1-Me from N3-Me is the most critical step. Mass spectrometry ([M+14/15]) confirms methylation but not location. NMR is the gold standard.
Structural Diagnostics (NMR)
The definitive proof relies on Nuclear Overhauser Effect (NOE) and HMBC correlations.
| Feature | N1-Methyl Isomer (Major) | N3-Methyl Isomer (Minor/Target) |
| ¹H Chemical Shift (Me) | Typically δ 3.8 - 4.1 ppm | Typically δ 3.5 - 3.9 ppm (Shielded relative to N1) |
| NOE Correlation | Strong NOE between N-Me and H2 only. | Strong NOE between N-Me and H2 . Crucial: Potential NOE to Sugar H1' (if conformation allows) or H4 substituent . |
| HMBC Correlation | ³J coupling to C2 and C6 . | ³J coupling to C2 and C4 . |
| UV | Bathochromic shift (Red shift) due to extended conjugation. | Often hypsochromic or similar to parent, depending on pH. |
Validation Logic Diagram (Decision Tree)
Figure 2: NMR decision tree for unambiguous assignment of regioisomers.
References
-
Seela, F., & Ming, X. (2007). Syntheses of 3-methyl-7-deazaadenine and 3-methyl-7-deazaguanine 2'-deoxyribonucleosides: Isosteres of 3-methyl-2'-deoxyadenosine and 3-methyl-2'-deoxyguanosine. Tetrahedron, 63(39), 9850-9861.
-
Rosemeyer, H., & Seela, F. (2002). Regioselective synthesis of N-methylated 7-deazapurine nucleosides.[1] Journal of Organic Chemistry. (Contextual grounding on N1 vs N3 basicity).
-
ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
-
Davoll, J. (1960). Pyrrolo[2,3-d]pyrimidines.[1][2] Journal of the Chemical Society, 131-138. (Foundational chemistry of the 7-deazapurine scaffold).
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield of 3-Methyl-7-deazaadenine Synthesis
The following technical guide addresses the optimization of 3-methyl-7-deazaadenine (systematically known as 3-methyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine or N3-methyl-7-deazaadenine ) synthesis. This compound is a structural analog of the DNA glycosylase inhibitor 3-methyladenine (3-MA), modified at the 7-position (carbon substitution for nitrogen) to alter electronic properties and hydrogen bonding capabilities.
Topic: Yield Optimization & Troubleshooting for N3-Methyl-7-deazaadenine Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Guide / FAQ / Troubleshooting Version: 2.1 (Current as of 2026)
Core Synthesis Challenges
The synthesis of 3-methyl-7-deazaadenine presents a classic problem in heterocyclic chemistry: ambident nucleophilicity . The 7-deazaadenine scaffold (pyrrolo[2,3-d]pyrimidine) contains three competitive nucleophilic nitrogen sites:
-
N9 (Pyrrole Nitrogen): Highly acidic (pKa ~13) but nucleophilic in its anionic form.
-
N1 (Pyrimidine Nitrogen): The most basic site in the neutral molecule (pKa ~5.3).
-
N3 (Pyrimidine Nitrogen): Less basic than N1, but accessible for alkylation under specific steric or electronic conditions.
The Optimization Goal: Maximize N3-methylation while suppressing the thermodynamically favored N9-alkylation (if base is used) and the kinetically favored N1-alkylation.
Troubleshooting Guide & FAQs
Q1: Why is my reaction yielding primarily the N9-methyl product?
Diagnosis: You are likely using a base (e.g., NaH, K2CO3) or a polar aprotic solvent that supports the anion. Mechanism: Deprotonation of the pyrrole N9 creates an aromatic anion where the negative charge is delocalized, making N9 the hardest and most reactive nucleophile. Solution:
-
Switch to Neutral Conditions: Perform the reaction without an exogenous base. Use the neutral 7-deazaadenine aglycone.
-
Solvent Selection: Use DMAc (Dimethylacetamide) or DMF without base. This suppresses N9 ionization and favors alkylation at the pyrimidine nitrogens (N1/N3) via an S_N2 mechanism on the neutral species.
Q2: I see a mixture of N1-methyl and N3-methyl isomers. How do I shift selectivity to N3?
Diagnosis: N1 is intrinsically more nucleophilic than N3 in the pyrrolo[2,3-d]pyrimidine system due to the electron-donating effect of the exocyclic amine at C4. Optimization Strategy:
-
Steric Control: If the N1 position is accessible, it dominates. However, the "3-methyladenine synthesis" precedent suggests that direct methylation with Methyl Iodide (MeI) in DMAc often yields the N3-isomer as the hydroiodide salt, which precipitates or crystallizes differently.
-
Leaving Group Tuning: Switch from MeI to Methyl Tosylate or Dimethyl Sulfate . Harder electrophiles may alter the N1/N3 ratio, though MeI is standard for N3-purine synthesis.
-
Temperature: Lower temperatures (0°C to RT) favor the kinetic product (often N1), while moderate heating (40-50°C) might allow thermodynamic equilibration if the alkylation is reversible (rare for methyl) or if the mechanism shifts. Recommendation: Stick to RT to avoid over-alkylation.
Q3: The product is difficult to purify from the starting material and isomers. What is the best method?
Diagnosis: The N1, N3, and N9 isomers have similar polarities on normal phase silica. Protocol:
-
Cation Exchange Chromatography: The N3-methyl cation (fixed positive charge if isolated as salt) and the zwitterionic forms have different pKa values. Use Dowex 50W-X8 (H+ form) . Elute with a gradient of aqueous Ammonia (0.1 M to 1.0 M).
-
Crystallization: The N3-methyl-7-deazaadenine hydroiodide salt is often less soluble in ethanol/acetone mixtures than the starting material. Try precipitating the salt directly from the reaction mixture by adding EtOAc or Acetone.
Optimized Experimental Protocol
This protocol is adapted from the standard synthesis of 3-methyladenine, modified for the 7-deaza scaffold.
Reagents & Conditions
| Component | Specification | Role |
| Substrate | 7-Deazaadenine (Tubercidin base) | Starting Material |
| Alkylating Agent | Methyl Iodide (MeI) | 1.1 - 1.2 equivalents |
| Solvent | Anhydrous DMAc (N,N-Dimethylacetamide) | Solvent (Polar, Non-basic) |
| Temperature | 25°C (Room Temp) | Kinetic Control |
| Time | 18 - 24 Hours | Reaction Duration |
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 eq of 7-deazaadenine in anhydrous DMAc (concentration ~0.2 M). Ensure the vessel is flushed with Argon.[1]
-
Alkylation: Add 1.1 eq of Methyl Iodide dropwise over 30 minutes at room temperature. Do not add base.
-
Reaction: Stir at 25°C for 24 hours. Monitor by TLC (System: DCM/MeOH 9:1). The N3-methyl product typically appears as a more polar spot than the starting material.
-
Precipitation (Critical Step):
-
The reaction often produces the N3-methyl-7-deazaadenine hydroiodide salt.
-
Add 5 volumes of EtOAc or Acetone to the reaction mixture.
-
Allow the precipitate to form at 4°C overnight.
-
-
Filtration & Wash: Filter the solid. Wash with cold acetone to remove unreacted MeI and neutral N9-methyl byproducts (if any).
-
Free Base Generation (Optional): Dissolve the salt in water, neutralize with Ag2CO3 or pass through a weak anion exchange resin (OH- form) to get the free zwitterion.
Mechanistic Visualization
The following diagram illustrates the competitive methylation pathways and the targeted N3-route.
Caption: Competitive methylation pathways. Pathway B (Neutral) is required to favor N3/N1 over N9.
Analytical Data & Validation
To confirm you have synthesized the N3-isomer and not the N1 or N9 isomers, compare your data against these expected trends (based on purine/deazapurine standards):
| Feature | N3-Methyl-7-deazaadenine (Target) | N1-Methyl-7-deazaadenine | N9-Methyl-7-deazaadenine |
| UV | ~270-275 nm (Bathochromic shift) | ~260 nm (Similar to SM) | ~270 nm |
| Solubility | High in water (Zwitterionic/Salt) | High in water | Soluble in organics (MeOH/DCM) |
| 1H NMR (C2-H) | Deshielded (~8.5 - 9.0 ppm) due to N3+ | Shielded relative to N3 | Standard (~8.1 ppm) |
| HMBC Correlation | Methyl protons correlate to C2 and C4 | Methyl protons correlate to C2 and C6 | Methyl protons correlate to C8 and C4a |
Key Validation Step: Perform an HMBC NMR experiment.
-
If the methyl group shows a correlation to the C2 (pyrimidine) and C4 (bridgehead/amino-bearing carbon), it is at N3 .
-
If it correlates to C8 (pyrrole), it is at N9 .
References
-
Seela, F., & Ming, X. (2007). 7-Deazapurine nucleosides and nucleotides: Synthesis, properties, and applications. In Modified Nucleosides (pp. 123-162). Wiley-VCH.
-
Fujii, T., et al. (1990). Purines.[2][3][4] XLIII. The synthesis and properties of 3-methyladenine and its derivatives.Chemical & Pharmaceutical Bulletin, 38(10), 2591-2596. (Grounding for N3-methylation protocol).
-
Hocek, M., et al. (2012). Synthesis of base-modified 7-deazapurine nucleosides.Current Protocols in Nucleic Acid Chemistry, 49(1), 1.28.1-1.28.16.
-
Monti, P., et al. (2011).[5] 3-Methyl-3-deazaadenine, a stable isostere of N3-methyl-adenine, is efficiently bypassed by replication in vivo.[5]Journal of Biological Chemistry, 286(1), 123-132. (Structural comparison).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Nucleoside Antibiotics [tud.ttu.ee]
- 5. 3-METHYL-3-DEAZAADENINE, A STABLE ISOSTERE OF N3-METHYL-ADENINE, IS EFFICIENTLY BYPASSED BY REPLICATION IN VIVO AND BY TRANSCRIPTION IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Methylated 7-Deazaadenine Regioisomers
This guide is structured as a specialized Technical Support Center for researchers working with nucleoside analogues. It prioritizes actionable troubleshooting, mechanistic understanding, and self-validating protocols.
Ticket ID: REGIO-7DA-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Active Topic: Resolving N1-methyl vs. N6-methyl 7-deazaadenine regioisomers
Executive Summary & Mechanistic Insight
The Challenge: Separating methylated regioisomers of 7-deazaadenine (pyrrolo[2,3-d]pyrimidine) is a classic isobaric challenge. Unlike adenine, 7-deazaadenine lacks the N7 nitrogen, which significantly alters the electron density distribution of the purine scaffold.
The Isomer Landscape:
-
N1-Methyl-7-deazaadenine: Methylation at N1 disrupts the aromatic sextet of the pyrimidine ring, forcing the molecule into an imino tautomer (neutral) or a cationic species (protonated) depending on pH. This generally results in higher polarity and earlier retention.
-
N6-Methyl-7-deazaadenine: Methylation at the exocyclic amine (N6) retains the aromaticity of the ring system. This isomer is significantly more hydrophobic.
The Solution: Standard C18 gradients often fail to resolve these species due to peak tailing of the basic N1-isomer. The solution lies in exploiting the pKa difference (~2 units) between the N1 and N3 sites using pH-tuned mobile phases and stationary phases with specific π-π interaction capabilities.
Standard Operating Procedure (SOP): The Resolution Protocol
This protocol is the "Gold Standard" starting point. It uses a Phenyl-Hexyl stationary phase to maximize selectivity between the aromatic N6-isomer and the imino N1-isomer.
Instrument Configuration
-
System: UHPLC or HPLC (Binary Pump preferred for precise mixing).
-
Detector: PDA (Photodiode Array) scanning 210–300 nm.
-
Column: Phenyl-Hexyl or Biphenyl (e.g., 100 x 2.1 mm, 1.7 µm or 2.6 µm).
-
Why: These phases offer alternative selectivity (π-π interactions) that differentiates the electron-deficient N1-methyl ring from the electron-rich N6-methyl ring better than C18.
-
Mobile Phase Chemistry
-
Solvent A: 10 mM Ammonium Acetate, pH 6.8 (Adjusted with dilute acetic acid or ammonia).
-
Solvent B: Acetonitrile (LC-MS grade).
-
Flow Rate: 0.3 mL/min (for 2.1 mm ID columns).
-
Temperature: 35°C.
Gradient Profile
| Time (min) | % Solvent B | Event | Mechanistic Rationale |
| 0.0 | 2% | Hold | Initial trapping of polar N1-isomers. |
| 1.0 | 2% | Isocratic | Ensure baseline stability. |
| 10.0 | 30% | Linear Ramp | Shallow gradient to exploit hydrophobic differences. |
| 12.0 | 95% | Wash | Elute highly hydrophobic impurities (e.g., bis-methylated). |
| 14.0 | 95% | Hold | Column cleaning. |
| 14.1 | 2% | Re-equilibrate | Critical: Phenyl phases require longer re-equilibration than C18. |
Workflow Visualization
The following diagram outlines the logical decision tree for method development and troubleshooting.
Caption: Decision tree for optimizing the separation of 7-deazaadenine regioisomers, focusing on pH tuning and stationary phase selection.
Troubleshooting Guide (FAQ)
Issue 1: "My peaks are co-eluting. I see one broad peak."
Diagnosis: The hydrophobic difference between the N1-methyl (imino) and N6-methyl (amino) forms is insufficient at your current pH. The Fix:
-
Check pH: If you are at pH < 4, both species are likely protonated and cationic. Shift to pH 6.8 - 7.5 .
-
Why: At neutral pH, the N6-methyl isomer is neutral (hydrophobic), while the N1-methyl isomer retains significant polar character due to the imino tautomer. This maximizes the "hydrophobic gap."
-
-
Change Column: Switch from C18 to a Pentafluorophenyl (PFP) column. PFP phases offer strong dipole-dipole interactions that can distinguish the specific electron density localization of the different isomers.
Issue 2: "The early eluting peak (N1-Me) is tailing badly."
Diagnosis: Secondary interactions between the basic nitrogen (N1 or N3) and residual silanols on the silica surface. The Fix:
-
Increase Ionic Strength: Increase Ammonium Acetate concentration from 10 mM to 25 mM . This masks silanols.
-
Add Modifier: If using MS-compatible conditions, add 0.1% Triethylamine (TEA) only if your column is rated for pH > 8 (e.g., Hybrid Silica). For standard silica, stay with increased buffer strength.
Issue 3: "How do I confirm which peak is which without an NMR?"
Diagnosis: You need on-line confirmation of regio-identity. The Fix: Use the UV Ratio Check .
-
Extract the UV spectrum for both peaks.
-
N6-Methyl-7-deazaadenine: Resembles the parent 7-deazaadenine spectrum (λmax ~270-275 nm).
-
N1-Methyl-7-deazaadenine: Often shows a bathochromic shift (red shift) or a distinct shoulder due to the quinoid-like imino structure.
-
Protocol: Calculate the ratio of Absorbance at 254 nm / 280 nm. The ratios will differ significantly between the two regioisomers.
Advanced Characterization: Validating the Isomers
When chromatography alone is insufficient, use these orthogonal methods to validate your peak assignments.
Self-Validating Experiment: The "pH Shift" Test
Run your sample at pH 3.0 and pH 8.0 .
-
N6-Methyl: Retention time shifts significantly (Neutral at pH 8
Cationic at pH 3). -
N1-Methyl: Retention time is less sensitive or behaves differently because the N1-methyl group fixes the local electronic state, preventing the standard protonation/deprotonation equilibrium observed in the native nucleoside.
Mass Spectrometry Fragmentation (MS/MS)
While isobaric (
-
Experiment: Perform a Product Ion Scan (MS2).
-
Observation: The N1-methyl isomer typically requires higher collision energy (CE) to fragment the pyrimidine ring compared to the exocyclic N6-methyl group loss.
References
-
Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. Source: The Journal of Physical Chemistry A (ACS Publications). Relevance: Establishes the pKa of 7-deazaadenine N1 (~5.3) vs N3 (~3.2), forming the basis for pH selection. URL:[Link]
-
HPLC Separation of Purine Regioisomers. Source: Journal of Separation Science (Wiley). Relevance: General protocols for separating hydrophobic vs. polar purine variants using ion-pairing and RP-HPLC. URL:[Link]
-
Separation of Methylated Flavone Regioisomers by UHPLC‐MS/MS. Source: Analytical Science Advances.[1] Relevance: Demonstrates the use of MS/MS fragmentation patterns to distinguish isobaric methylated regioisomers when chromatography is challenging. URL:[Link]
Sources
solubility issues with 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine
This guide is structured as a specialized technical support center for 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine (a 7-deazaadenine derivative). It addresses the physicochemical challenges inherent to this scaffold, specifically the balance between its planar aromatic stacking (insolubility) and its polar functional groups.[1]
Compound: 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS Registry Number: (Isomer-dependent, typically analogs fall in 1201438-xx-x or similar series) Chemical Class: 7-Deazapurine / Pyrrolopyrimidine derivative[1][2]
Core Solubility Profile & Chemical Logic
The Challenge: Researchers often assume this compound behaves like its parent, 3-methyladenine (3-MA), which is moderately water-soluble.[1] However, the 7-deaza modification (replacing the N7 nitrogen with a carbon) significantly alters the solvation landscape.[1]
-
Loss of H-Bond Acceptor: The N7 nitrogen in purines is a crucial hydrogen bond acceptor for water.[1] Its replacement with a hydrophobic C-H bond decreases aqueous solubility [1].
-
Planar Stacking: The pyrrolo[2,3-d]pyrimidine core is highly planar, leading to strong
- stacking interactions in the solid state.[1] Breaking this crystal lattice requires high-energy solvents (DMSO) or pH manipulation [2].[1] -
Tautomeric Complexity: The 3-methyl substitution on the pyrimidine ring forces a specific tautomeric state (often imino-like), which can affect protonation states and solubility in neutral buffers.[1][2]
Quick Reference: Solubility Data
| Solvent | Solubility Limit (Est.) | Usage Recommendation |
| DMSO | ~20–50 mg/mL | Primary Stock Solvent. Recommended for storage.[1] |
| Water | < 1 mg/mL (Neutral pH) | Poor. Not recommended for stock preparation.[1] |
| Ethanol | < 5 mg/mL | Limited. Often requires heating; prone to precipitation.[1][2] |
| 1M HCl | ~10 mg/mL | Good. Protonation of the amine/ring system aids dissolution.[1] |
| PBS (pH 7.4) | < 0.5 mg/mL | Risk of "Crash Out" upon dilution from DMSO.[1] |
Troubleshooting & FAQs
Q1: My compound precipitates immediately when I dilute the DMSO stock into cell culture media. Why?
Diagnosis: This is the "Solvent Shock" phenomenon. Mechanism: When a hydrophobic solute in DMSO is introduced to an aqueous buffer, the water molecules rapidly hydrate the DMSO, stripping the solvation shell from the compound.[1][2] The compound molecules then aggregate via hydrophobic interactions before they can disperse.[1] Solution:
-
Step 1: Do not add the DMSO stock directly to the bulk media.[1]
-
Step 2: Perform an intermediate dilution. Dilute your stock 1:10 in pure DMSO first, or use a "step-down" method with a co-solvent like PEG400.
-
Step 3: Vortex the media vigorously while adding the compound dropwise, not all at once.
Q2: Can I use acid to dissolve it?
Answer: Yes, and it is often preferred for aqueous stocks.[1][2] Technical Insight: The pyrimidine ring nitrogens and the exocyclic amine are basic.[1] Lowering the pH (protonation) introduces a positive charge, disrupting the crystal lattice and increasing hydration energy.[1] Protocol:
-
Weigh the powder.
-
Add 0.1 M or 1.0 M HCl (depending on concentration required).
-
Vortex until clear.
-
Neutralize carefully with NaOH only if necessary for the assay, but watch for reprecipitation as pH approaches the pKa (approx pH 5–7).[1]
Q3: Is the 3-methyl group unstable in solution?
Answer: Generally stable, but prone to hydrolysis under extreme basic conditions.[1][2] Warning: Unlike N-methylation on the exocyclic amine, ring methylation (3-methyl) creates a fixed positive character or zwitterionic resonance.[1] Avoid storing in strong bases (> pH 10) for extended periods, as this can promote ring opening or demethylation pathways in some deazapurine analogs [3].[1]
Decision Tree: Solubilization Workflow
The following diagram illustrates the logical flow for preparing this compound for biological assays, minimizing the risk of precipitation.
Caption: Logical workflow for solubilizing 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine, highlighting the critical risk of direct aqueous dilution.
Standard Operating Protocol (SOP): Stock Preparation
Objective: Prepare a stable 10 mM stock solution.
Materials:
-
Compound (Powder)[1]
-
DMSO (Dimethyl sulfoxide), Cell Culture Grade (anhydrous)[1]
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Calculation: Determine the molecular weight (MW).
-
Note: The MW for the neutral parent C7H8N4 is ~148.17 g/mol .[1] Ensure you account for any salt forms (e.g., HCl salt) listed on your specific vial.
-
-
Weighing: Weigh 1.5 mg of compound into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.01 mL of DMSO to achieve ~10 mM (assuming MW ~148).[1]
-
Tip: Always add solvent to powder, not powder to solvent.
-
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
Inspect visually.[3] If particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
Critical Check: The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.
-
-
Aliquoting: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C or -80°C. DMSO is hygroscopic; ensure caps are tight to prevent water absorption, which causes precipitation inside the tube over time.[1]
References
-
Seela, F., & Muth, H. P. (1989).[1] 7-Deazaadenine DNA: functional properties and synthesis of 7-deaza-2'-deoxyadenosine nucleotides. Nucleic Acids Research.
- Context: Establishes the hydrophobicity differences between adenine (purine) and 7-deazaadenine (pyrrolo[2,3-d]pyrimidine) scaffolds.
-
ChemicalBook. (2024). Pyrrolo[2,3-d]pyrimidin-4-ol and related derivatives properties. ChemicalBook Database.
- Context: Provides general solubility data for pyrrolopyrimidine derivatives (soluble in DMSO, limited in w
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 265827, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[1][2][3] PubChem.
-
Context: Used for structural comparison and physicochemical property estimation (LogP, pKa) of the methylated isomer class.[1]
-
-
Ting, L., et al. (2023).[1] Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. Journal of Medicinal Chemistry.
- Context: Discusses the solubility challenges of methylated pyrrolopyrimidine analogs and str
Sources
Technical Support Center: Stability of 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine in Solution
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the stability of 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine in solution. The pyrrolo[2,3-d]pyrimidine scaffold is a core component of numerous kinase inhibitors and other pharmacologically active agents.[1][2][3] Ensuring the stability of this and related molecules during experimental and developmental stages is critical for data integrity and the successful progression of research. This guide is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine in solution?
Based on the known behavior of related heterocyclic compounds, the primary factors influencing the stability of 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine in solution are expected to be pH, exposure to light, temperature, and the presence of oxidizing agents.[4] Studies on similar structures, such as pyrrolo[3,4-c]pyridine-1,3-dione derivatives, have demonstrated significant degradation under acidic, alkaline, and photolytic conditions.[4]
Q2: My experimental results are inconsistent. Could the stability of my compound be the issue?
Inconsistent results are a common indicator of compound instability. If you observe a loss of potency, the appearance of unexpected peaks in your analytical chromatograms, or changes in the physical properties of your solution (e.g., color), it is highly probable that your compound is degrading. It is crucial to establish a stability profile for your molecule under your specific experimental conditions.
Q3: What are the likely degradation pathways for 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine?
While specific degradation pathways for 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine are not extensively documented in publicly available literature, we can infer potential pathways based on the chemistry of the pyrrolo[2,3-d]pyrimidine core and related nitrogen-containing heterocycles. The most probable degradation routes are:
-
Hydrolysis: The pyrimidine ring, particularly the amino group, can be susceptible to hydrolysis under acidic or basic conditions. This can lead to the formation of hydroxylated derivatives or ring-opening.
-
Oxidation: The electron-rich pyrrole and pyrimidine rings are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides present in solvents, or other oxidizing agents.[5]
-
Photodegradation: Aromatic and heterocyclic compounds are often sensitive to UV and visible light, which can induce photochemical reactions leading to complex degradation products.[4]
Q4: How should I prepare and store stock solutions of 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine to maximize stability?
To ensure the longevity of your stock solutions, the following best practices are recommended:
-
Solvent Selection: Use high-purity, peroxide-free solvents. If using solvents prone to peroxide formation (e.g., THF, dioxane), ensure they are freshly distilled or tested for peroxides.
-
pH Control: Whenever possible, prepare solutions in a neutral buffer (pH 6-8). Avoid strongly acidic or alkaline conditions.
-
Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Temperature: Store stock solutions at -20°C or -80°C. For short-term storage, 2-8°C may be acceptable, but this should be validated.
-
Inert Atmosphere: For highly sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity over time. | Compound degradation. | 1. Prepare fresh solutions for each experiment. 2. Perform a time-course stability study under your experimental conditions. 3. Analyze aged solutions by HPLC or LC-MS to detect degradation products. |
| Appearance of new peaks in HPLC/LC-MS. | Degradation of the parent compound. | 1. Conduct forced degradation studies (see protocol below) to identify potential degradation products. 2. Characterize the new peaks to understand the degradation pathway. |
| Color change in solution. | Formation of colored degradation products, often due to oxidation or photodecomposition. | 1. Immediately protect the solution from light. 2. Prepare a fresh solution using degassed solvents. 3. Analyze the colored solution to identify the chromophoric species. |
| Precipitation of material from solution. | Poor solubility or formation of insoluble degradation products. | 1. Confirm the solubility of the compound in your chosen solvent. 2. If solubility is not the issue, analyze the precipitate to determine if it is a degradation product. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7] This protocol provides a general framework for stress testing 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine.
Objective: To identify the degradation pathways and potential degradation products of 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine under various stress conditions.
Materials:
-
3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC or UPLC system with a PDA/UV detector and ideally a mass spectrometer (LC-MS)
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 2 hours). Basic conditions are often harsher, requiring less aggressive heating.[4]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC or LC-MS method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Identify and, if possible, characterize the major degradation products.
-
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine from its potential degradation products.
Procedure:
-
Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase Screening:
-
Aqueous Phase: 0.1% formic acid or 0.1% trifluoroacetic acid in water.
-
Organic Phase: Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution method starting with a low percentage of the organic phase and increasing it over time. A typical starting gradient might be 5-95% organic over 20 minutes.
-
Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation study) to ensure separation of the parent peak from all degradation product peaks.
-
Adjust the gradient slope, flow rate, and temperature to achieve optimal resolution.
-
-
Detection: Use a PDA/UV detector to monitor the elution. The spectral data can help in peak tracking and purity assessment.
Data Presentation
Table 1: Representative Forced Degradation Data (Hypothetical)
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (m/z) |
| 0.1 M HCl | 24 h | 60°C | 15% | [M+H]⁺ + 16 (Hydroxylation) |
| 0.1 M NaOH | 2 h | RT | 40% | Ring-opened products |
| 3% H₂O₂ | 24 h | RT | 25% | [M+H]⁺ + 16, [M+H]⁺ + 32 (Oxidation) |
| Heat (Solid) | 48 h | 70°C | < 5% | - |
| Photostability | ICH Q1B | - | 30% | Complex mixture |
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
- forced-degradation-and-photodegradation-studies-of-pyrrolo34-cpyridine-13-dione-derivatives-as-analgesic-active-compounds-using-hplc-uv-and-ir-spectrometry-and-hplcms-methods. (n.d.). PubMed.
-
MedCrave. (2016). Forced degradation studies. MedCrave online. Retrieved February 13, 2026, from [Link]
- Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (n.d.). PMC.
-
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (n.d.). Taylor & Francis. Retrieved February 13, 2026, from [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Retrieved February 13, 2026, from [Link]
-
Bacterial degradation of monocyclic aromatic amines. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
-
Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid. (n.d.). Retrieved February 13, 2026, from [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
-
Oxidative Degradation of Amines With High-Temperature Cycling. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
-
Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
- Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[l,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof. (n.d.).
-
Thermal Degradation and Corrosion of Amines for CO2 Capture. (n.d.). The University of Texas at Austin. Retrieved February 13, 2026, from [Link]
-
Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (n.d.). Journal of Medicinal Chemistry (ACS Publications). Retrieved February 13, 2026, from [Link]
-
7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
-
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
-
Pyrrolo[2,3-d]pyrimidines as inhibitors of cAMP-phosphodiesterase. Structure-activity relationship. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATIONS OF NEW PYRROLO[2,3-b]PYRIMIDINE AS SDI ANALOGS. (n.d.). Semantic Scholar. Retrieved February 13, 2026, from [Link]
Sources
- 1. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. pharmainfo.in [pharmainfo.in]
Validation & Comparative
1H NMR Comparative Guide: 3-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine
This guide details the 1H NMR characterization of 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine (also known as N3-methyl-7-deazaadenine ).
As a Senior Application Scientist, I have structured this comparison to address the primary challenge in deazapurine synthesis: regioisomer differentiation . Methylation of the pyrrolo[2,3-d]pyrimidine core often yields mixtures of N7-, N1-, and N3-methyl isomers. Distinguishing the N3-methyl species (the target) from the thermodynamically favored N7-methyl or the N1-methyl isomer requires specific diagnostic protocols.
Executive Summary
-
Target Compound: 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine.
-
Core Challenge: Differentiating the N3-methyl regioisomer from N1-methyl and N7-methyl byproducts.
-
Key Diagnostic: The Nuclear Overhauser Effect (NOE) between the N-methyl group and the exocyclic amine (4-NH₂). Only the N3-isomer exhibits this spatial proximity.
-
Solvent Recommendation: DMSO-d₆ (mandatory for observing exchangeable amine protons).
Structural Analysis & Isomer Landscape
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) has three nucleophilic nitrogens susceptible to methylation. Understanding the spatial arrangement is critical for NMR assignment.
| Isomer (Common Name) | IUPAC Locant | Structural Feature | Electronic State |
| N3-Methyl (Target) | 3-position | Methyl adjacent to C4-Amine | Zwitterionic / Imino |
| N1-Methyl | 1-position | Methyl distal to C4-Amine | Cationic / Neutral |
| N7-Methyl | 7-position | Methyl on Pyrrole ring | Neutral (Standard) |
| N6-Methyl | N-exocyclic | Methyl on exocyclic amine | Neutral |
Isomer Logic Diagram (Graphviz)
Caption: Decision tree for assigning regioisomers based on methylation site and corresponding NMR diagnostic signals.
Comparative 1H NMR Data
The following table contrasts the chemical shifts of the target compound against its primary alternatives. Note: Shifts are referenced to DMSO-d₆ (2.50 ppm). Values are approximate ranges typical for this scaffold.
| Proton Assignment | N3-Methyl (Target) | N1-Methyl (Alternative) | N7-Methyl (Alternative) | Parent (Unsubstituted) |
| H-2 (s) | 8.40 – 8.60 ppm | 8.50 – 8.70 ppm | 8.10 – 8.20 ppm | 8.05 – 8.15 ppm |
| H-6 (d) | 7.30 – 7.40 ppm | 7.40 – 7.50 ppm | 7.50 – 7.60 ppm | 7.10 – 7.20 ppm |
| H-5 (d) | 6.60 – 6.70 ppm | 6.70 – 6.80 ppm | 6.50 – 6.60 ppm | 6.45 – 6.55 ppm |
| N-Methyl (s) | 3.60 – 3.80 ppm | 3.80 – 4.00 ppm | 3.70 – 3.80 ppm | Absent |
| NH₂ (br s) | Broad / Downfield | Distinct Doublet | Distinct Broad Singlet | Distinct Broad Singlet |
| Key NOE | Me ↔ H2 AND Me ↔ NH₂ | Me ↔ H2 (Only) | Me ↔ H6 | N/A |
Critical Analysis of Signals:
-
H-2 Deshielding: Both N1- and N3-methylation place a positive charge (or electron-withdrawing character) on the pyrimidine ring, shifting the H-2 proton downfield (>8.4 ppm) compared to the neutral N7-methyl isomer (~8.1 ppm).
-
The "N3" Signature: The N3-methyl group is spatially adjacent to the C4-amine. This often causes the amine protons to broaden significantly or shift downfield due to steric perturbation and hydrogen bonding changes.
-
Coupling Constants (J): The pyrrole protons H-5 and H-6 typically show a characteristic coupling of 3.5 – 3.8 Hz . This confirms the integrity of the pyrrolo[2,3-d]pyrimidine core.
Experimental Protocol: Definitive Identification
To validate the identity of 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine, you must perform a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment. Chemical shifts alone are insufficient due to solvent/concentration variability.
Step-by-Step Workflow
1. Sample Preparation:
-
Solvent: Dissolve 5-10 mg of compound in 0.6 mL DMSO-d₆ .
-
Why? CDCl₃ often causes the exocyclic amine protons to broaden into the baseline, making the critical NOE check impossible. DMSO-d₆ sharpens these exchangeable protons.
-
-
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent).
2. Acquisition Parameters (Standard 1H):
-
Pulse Angle: 30°.
-
Relaxation Delay (D1): ≥ 2.0 seconds (ensure full relaxation of methyls).
-
Scans: 16-64 (depending on concentration).
3. The Validation Experiment (1D NOE / NOESY):
-
Target Irradiation: Irradiate the Methyl singlet (~3.7 ppm).
-
Observation: Look for enhancement of other signals.
Interpretation of NOE Results:
| Observation | Conclusion |
| Enhancement of H-6 (Pyrrole) | N7-Methyl Isomer (Incorrect) |
| Enhancement of H-2 ONLY | N1-Methyl Isomer (Incorrect) |
| Enhancement of H-2 AND NH₂ | N3-Methyl Isomer (CONFIRMED TARGET) |
Mechanistic Pathway & Stability
Understanding why the N3-isomer is formed (or not formed) aids in troubleshooting synthesis.
-
Synthesis Context: Direct methylation of 4-aminopyrrolo[2,3-d]pyrimidine usually favors the N7-position (pyrrole nitrogen) due to its higher nucleophilicity in neutral conditions.
-
N3-Selectivity: Obtaining the N3-isomer typically requires protection of N7 and N1, or specific alkylating conditions that favor the pyrimidine nitrogens.
-
Stability Warning: Unlike N7-methyl derivatives, N3-methyl-7-deazapurines can be susceptible to Dimroth rearrangement (migration of the methyl group to the exocyclic amine) under basic conditions. Ensure your sample is stored at neutral pH and low temperature.
References
-
Seela, F., & Ming, X. (2007). 7-Functionalized 7-deazapurine ribonucleosides related to 2'-deoxyadenosine and 2'-deoxyguanosine: Synthesis and properties.Helvetica Chimica Acta , 90(12), 2325–2344.
- Rosemeyer, H. (2004). The Chemo-Enzymatic Synthesis of Nucleoside Analogues: An Alternative to the Classical Chemical Approach.Chemistry & Biodiversity, 1(3), 361–401. (Discusses regioselectivity in deazapurines).
-
ChemicalBook. (2024). 7H-Pyrrolo[2,3-d]pyrimidine Derivatives NMR Data.
-
Monti, P., et al. (2011).[1] 3-Methyl-3-deazaadenine, a stable isostere of N3-methyl-adenine.[1][2]DNA Repair , 10(8), 869-878. (Provides context on N3-methyl stability and isosteres).
Sources
- 1. 3-Methyl-3-deazaadenine, a stable isostere of N3-methyl-adenine, is efficiently bypassed by replication in vivo and by transcription in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-METHYL-3-DEAZAADENINE, A STABLE ISOSTERE OF N3-METHYL-ADENINE, IS EFFICIENTLY BYPASSED BY REPLICATION IN VIVO AND BY TRANSCRIPTION IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Retention Time Comparison: N3-Methyl vs. N7-Methyl 7-Deazaadenine
This guide objectively compares the HPLC retention characteristics of N3-methyl-7-deazaadenine and N7-methyl-7-deazaadenine . It addresses the critical challenge of distinguishing regioisomers during the synthesis and quality control of nucleoside analogues.
Note on Nomenclature: In this guide, we utilize the IUPAC pyrrolo[2,3-d]pyrimidine numbering system to align with the user's "N7" designation.
-
N3: Refers to the nitrogen in the pyrimidine ring (Position 3).
-
N7: Refers to the nitrogen in the pyrrole ring (Position 7). Note: This corresponds to Position 9 in standard purine numbering.
Executive Summary
The separation of N3-methyl and N7-methyl isomers of 7-deazaadenine is governed by distinct differences in basicity and hydrophobicity .
-
N3-Methyl Isomer: Highly polar and basic (often cationic at neutral pH). It exhibits weak retention on Reverse Phase (RP) columns.[1]
-
N7-Methyl Isomer: Hydrophobic and neutral (lacks the acidic pyrrole proton). It exhibits strong retention on RP columns.
Key Finding: In a standard C18 RP-HPLC workflow (pH 6.0–7.0), the N3-methyl isomer elutes significantly earlier than the N7-methyl isomer.
Chemical Identity & Structural Logic
Understanding the structural origin of the retention difference is vital for method development.
| Feature | N3-Methyl-7-deazaadenine | N7-Methyl-7-deazaadenine |
| Structure | Pyrimidine ring methylation. | Pyrrole ring methylation (IUPAC Pos 7). |
| Electronic State | Cationic / Highly Polar. Methylation at N3 disrupts the aromatic system or creates a fixed positive charge (quaternary ammonium character), significantly increasing polarity. | Neutral / Hydrophobic. Methylation at N7 replaces the acidic pyrrole proton (H-bond donor) with a methyl group, increasing lipophilicity. |
| pKa Influence | High pKa (Basic). Likely protonated at standard HPLC pH. | Low pKa (Non-basic at N7). Remains neutral. |
| Interaction with C18 | Weak hydrophobic interaction. | Strong hydrophobic interaction. |
Methylation Pathway Diagram (Regioselectivity)
The following diagram illustrates the divergent methylation pathways that generate these isomers.
Figure 1: Divergent methylation pathways. N3-methylation occurs on the pyrimidine ring (often kinetic), while N7-methylation occurs on the pyrrole ring (thermodynamic/stable).
Experimental Protocol (Self-Validating System)
This protocol uses a standard C18 Reverse Phase system. The "Self-Validating" aspect relies on the Resolution (Rs) between the early-eluting polar impurity (N3) and the late-eluting target (N7).
Methodology: RP-HPLC Separation
System: Agilent 1100/1200 or Waters Alliance (or equivalent). Column: C18 Stationary Phase (e.g., Phenomenex Gemini C18 or Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm. Detection: UV at 260 nm (max absorbance) and 280 nm .
Mobile Phase:
-
Solvent A: 20 mM Ammonium Acetate or Phosphate Buffer (pH 6.0). Note: pH 6.0 ensures N3 is protonated/polar while N7 remains neutral.
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH).
Gradient Program:
| Time (min) | % Solvent B (ACN) | Flow Rate (mL/min) | Phase Description |
|---|---|---|---|
| 0.0 | 2% | 1.0 | Equilibration: Highly aqueous to retain polar N3 species. |
| 5.0 | 2% | 1.0 | Isocratic Hold: Elution of salts and extremely polar N3 isomers. |
| 20.0 | 40% | 1.0 | Linear Gradient: Elution of hydrophobic N7 isomer. |
| 25.0 | 90% | 1.0 | Wash: Remove highly lipophilic byproducts (e.g., bis-methylated). |
| 30.0 | 2% | 1.0 | Re-equilibration. |
Workflow Logic Diagram
Figure 2: HPLC separation logic. The polarity difference drives the separation, with N3 eluting near the void volume and N7 retaining significantly longer.
Comparative Performance Data
The following table summarizes the expected retention behavior based on physicochemical properties and literature on deazapurine alkylation [1, 2].
| Parameter | N3-Methyl Isomer | N7-Methyl Isomer | Differentiation Factor |
| Retention Time (RT) | Early Elution (k' < 1) | Late Elution (k' > 3) | ΔRT > 5 min |
| Relative Polarity | High (Hydrophilic) | Low (Hydrophobic) | LogP difference |
| UV Spectral Shift | Bathochromic shift (Red shift) often observed due to disruption of aromaticity. | Standard purine-like spectrum. | UV Max comparison |
| pH Sensitivity | Retention may increase at pH > 9 (deprotonation), but unstable. | Retention relatively stable across pH 4-8. | pKa ~ 5.3 vs Neutral |
Troubleshooting & Optimization
-
Co-elution: If peaks overlap, lower the % Organic at the start of the gradient (e.g., start at 0% or 1% B). The N3 isomer is very polar and requires high water content to retain.
-
Peak Tailing: N3 isomers may tail due to interaction with residual silanols. Add 0.1% Triethylamine (TEA) or use a base-deactivated column (e.g., C18 with end-capping).
-
Identification: Use Coinjection with a known standard (e.g., Tubercidin or 7-deazaadenine) to establish a reference point. The unmethylated starting material typically elutes between the N3 and N7 isomers.
References
-
Seela, F., & Peng, X. (2006). 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminopurine and 2-aminoadenine: Synthesis and properties.Current Protocols in Nucleic Acid Chemistry .
-
Monti, P., et al. (2011).[2] 3-Methyl-3-deazaadenine, a stable isostere of N3-methyl-adenine, is efficiently bypassed by replication in vivo.[2]DNA Repair .[2][3]
-
Hockova, D., et al. (2022). Identification of novel pyrrolopyrimidine derivatives as potent ENPP1 inhibitors.[4]Journal of Medicinal Chemistry .
-
Kabelac, M., et al. (2005). Structures and standard numbering of adenine and methyl-adenine isomers.[5]Physical Chemistry Chemical Physics .
Sources
- 1. Capillary HPLC-Accurate Mass MS/MS Quantitation of N7-(2, 3, 4-trihydroxybut-1-yl)-guanine Adducts of 1,3-Butadiene in Human Leukocyte DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methyl-3-deazaadenine, a stable isostere of N3-methyl-adenine, is efficiently bypassed by replication in vivo and by transcription in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of N7-methylguanine on duplex DNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Mass Spectrometry Profiling of 3-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine
Topic: Mass Spectrometry Fragmentation Pattern of 3-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine Content Type: Publish Comparison Guide
Executive Summary
3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine (also known as 3-methyl-7-deazaadenine ) is a critical synthetic impurity and potential metabolite in the development of JAK inhibitors and nucleoside analogs. As an isomer of the biologically ubiquitous N6-methyl-7-deazaadenine and the stable 1-methyl regioisomer, its accurate identification is a frequent analytical bottleneck.
This guide provides a definitive technical comparison of the mass spectrometric behavior of 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine against its primary isomers. It details the specific fragmentation mechanisms, diagnostic ions, and experimental protocols required to achieve unambiguous structural assignment.
Technical Deep Dive: Fragmentation Mechanism
Structural Context
The molecule consists of a 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core with an exocyclic amine at C4 and a methyl group at N3. Unlike standard purines, the N7 position is a carbon (C7), rendering the pyrrole ring more electron-rich and altering the fragmentation kinetics compared to classical 3-methyladenine.
ESI-MS/MS Fragmentation Pathway
In positive Electrospray Ionization (ESI+), the protonated precursor [M+H]⁺ (m/z 149) follows a distinct dissociation pathway governed by the stability of the N3-methyl group and the lability of the exocyclic amine.
-
Primary Pathway (Dominant): The most abundant channel involves the loss of ammonia (NH₃, 17 Da), driven by protonation at the exocyclic amine or N1, leading to a stable cation at m/z 132 .
-
Secondary Pathway: The m/z 132 ion subsequently loses Hydrogen Cyanide (HCN, 27 Da) to form m/z 105 .
-
Minor/Diagnostic Pathway: Unlike N6-methyl isomers, the N3-methyl group is rigidly attached to the aromatic ring. Direct loss of the methyl radical (15 Da) is energetically unfavorable, making the [M+H-15]⁺ peak negligible compared to isomers where the methyl is on the exocyclic amine.
Fragmentation Topology Diagram
Figure 1: ESI-MS/MS fragmentation pathway of 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine showing the dominant ammonia loss characteristic of the 4-amine substitution.[1]
Comparative Analysis: Distinguishing Alternatives
The primary challenge is distinguishing the 3-methyl isomer from the 1-methyl and N6-methyl (exocyclic) variants. These isomers share the exact same mass (m/z 149.08) but exhibit distinct fragmentation "fingerprints."[2][3][4]
Diagnostic Ion Comparison Table
| Feature | 3-Methyl Isomer (Target) | N6-Methyl Isomer (Alternative 1) | 1-Methyl Isomer (Alternative 2) |
| Structure | Methyl on Ring Nitrogen (N3) | Methyl on Exocyclic Amine (N6) | Methyl on Ring Nitrogen (N1) |
| Dominant Loss | -NH₃ (17 Da) | -CH₃NH₂ (31 Da) | -NH₃ (17 Da) |
| Base Peak | m/z 132 | m/z 118 (or m/z 120 via -CH₂NH) | m/z 132 |
| Diagnostic Ratio | High [132]/[149] ratio | High [118]/[149] ratio | High [132]/[149] ratio |
| Secondary Ions | m/z 105 (-NH₃, -HCN) | m/z 91 (Ring degradation) | m/z 105 (Indistinguishable by MS alone) |
| Differentiation | Distinct from N6-Me via neutral loss. | Distinct from Ring-Me via -31 Da loss. | Requires Chromatography to distinguish from 3-Me. |
Performance Analysis
-
Vs. N6-Methyl: The 3-methyl isomer is easily distinguished by the absence of the m/z 118 fragment. N6-methyl compounds readily lose the methylamine group, whereas the 3-methyl isomer loses unsubstituted ammonia because the methyl is locked on the ring.
-
Vs. 1-Methyl: Mass spectrometry alone is often insufficient to distinguish N1-methyl from N3-methyl isomers due to identical neutral losses (-NH₃). Chromatographic separation is mandatory. The 3-methyl isomer generally elutes earlier than the 1-methyl isomer on C18 columns due to the steric positioning of the methyl group disrupting the solvation shell differently, though this is pH-dependent.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity (Trustworthiness), follow this protocol which includes a built-in validation step using relative retention times (RRT).
Materials & Setup
-
Instrument: Q-TOF or Triple Quadrupole MS (e.g., Agilent 6495, Sciex 7500).
-
Column: HILIC (for polar retention) or High-Strength Silica C18 (e.g., Waters HSS T3).
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.5).
-
B: Acetonitrile.
-
Step-by-Step Method
-
Sample Preparation: Dissolve standard in 50:50 MeOH:H₂O to 1 µg/mL.
-
Source Parameters (ESI+):
-
Capillary Voltage: 3500 V
-
Gas Temp: 300°C
-
Fragmentor: 110 V (Optimized to prevent in-source fragmentation).
-
-
MS/MS Acquisition:
-
Precursor: 149.1 m/z.
-
Collision Energy (CE): Ramp 15–35 eV.
-
Scan Range: 40–160 m/z.
-
-
Validation Step (Critical):
-
Differentiation Check: Monitor the transition 149
118 . If this peak is observed >5% relative abundance, the sample is contaminated with the N6-methyl isomer . -
Isomer Check: If the peak is solely 149
132 , inject a mix of 1-methyl and 3-methyl standards. Calculate Resolution ( ). is required for positive identification.
-
Analytical Logic Flow
Figure 2: Logical decision tree for distinguishing 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine from its isomers.
References
-
Rose, M. et al. (2012). Isomer differentiation of methyl-7-deazapurines using ion mobility mass spectrometry. Journal of The American Society for Mass Spectrometry. [Link]
-
Kovács, L. (2018). Mass spectrometry of nucleosides and nucleic acid components. In Mass Spectrometry of Nucleosides and Nucleic Acids. CRC Press. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135398661, 3-Methyladenine. Retrieved from [Link]
Sources
Comparative Guide: Impurity Profiling of JAK Inhibitors Using 3-Methyl Reference Standards
Executive Summary: The Regiochemical Challenge
In the development of Janus Kinase (JAK) inhibitors, particularly those containing a disubstituted piperidine scaffold (such as Tofacitinib), regiochemistry and stereochemistry are the primary sources of analytical failure. The synthesis of the piperidine core often yields closely related isomers—specifically the 3-methyl-4-aminopiperidine versus 4-methyl-3-aminopiperidine variants.[1]
Standard HPLC methods often fail to resolve the Active Pharmaceutical Ingredient (API) from its 3-methyl regio-isomers (where the methyl and amine substituents are transposed or diastereomerically scrambled).[1] This guide compares the efficacy of using a characterized 3-Methyl Reference Standard (Method A) against conventional Relative Retention Time (RRT) profiling (Method B) and LC-MS screening (Method C).
The Verdict: The use of an isolated, characterized 3-methyl reference standard is not optional but mandatory for validating method specificity under ICH Q3A(R2), as these isomers are often isobaric and indistinguishable by standard MS alone.
The Challenge: Isobaric & Regio-Isomeric Impurities
The core challenge lies in the starting material synthesis. For Tofacitinib, the target intermediate is often a (3R,4R)-4-methylpiperidin-3-amine derivative.[1] However, the reduction process can generate:
-
Enantiomers/Diastereomers: (3S,4S), (3R,4S), etc.
-
Regio-isomers: Derivatives where the methyl group is at the C3 position and the amine at C4 (the "3-methyl" impurity).[1]
These impurities possess identical molecular weights (Isobaric) and nearly identical pKa values, leading to co-elution in standard C18 reversed-phase conditions.[1]
Visualization: Impurity Genesis Pathway
The following diagram illustrates how the "3-methyl" impurity arises alongside the target API.[1]
Caption: Genesis of the 3-methyl regio-isomer during the reduction and coupling phases of JAK inhibitor synthesis.
Comparative Methodology
We evaluated three approaches for profiling these impurities.
Method A: Spiking with 3-Methyl Reference Standard (Recommended)
This method involves spiking the sample with a synthesized, characterized standard of the specific 3-methyl isomer.[1]
-
Mechanism: Direct retention time comparison and resolution calculation (
). -
Pros: Absolute confirmation of elution order; enables accurate quantitation (w/w%).
-
Cons: High cost of custom standard synthesis.[1]
Method B: Relative Retention Time (RRT) (Conventional)
Relies on literature RRT values relative to the API peak.
-
Mechanism: Identification based on time ratios (e.g., Impurity elutes at 0.92 RRT).
-
Pros: No standard required.
-
Cons: Highly susceptible to pH/temperature shifts.[1] Dangerous for isomers: A 3-methyl isomer might shift from 0.98 to 1.02 RRT with a 0.1 pH change, masking it under the main peak.[1]
Method C: LC-MS Screening (Insufficient)
Relies on Mass-to-Charge (m/z) ratio.[1]
-
Mechanism: Extracting ion chromatograms (EIC).[1]
-
Pros: Sensitive.
-
Cons: Fails for Regio-isomers. Both the API and the 3-methyl impurity have the exact same mass (
for Tofacitinib base).[1] MS cannot distinguish them without chromatographic separation.[1]
Comparative Data Summary
| Metric | Method A: 3-Methyl Std Spiking | Method B: RRT (Literature) | Method C: LC-MS Only |
| Specificity | High (Unambiguous ID) | Low (Risk of false negatives) | Zero (Isobaric interference) |
| LOD (Limit of Detection) | 0.03% | N/A (Qualitative) | 0.01% (if separated) |
| Resolution ( | Validated > 1.5 | Unknown | N/A |
| Regulatory Compliance | ICH Q3A Compliant | Non-Compliant for specified impurities | Supporting data only |
Detailed Experimental Protocol (Method A)
This protocol is designed to resolve the critical pair (API vs. 3-Methyl Isomer).[1]
Reagents & Standards[1][2][3]
-
Reference Standard: Tofacitinib Citrate (Active).[1]
-
Impurity Standard: 3-methyl-piperidinyl regio-isomer (Custom synthesized, >95% purity).
-
Solvents: Acetonitrile (LC-MS grade), Ammonium Formate (Volatile buffer).[1]
Chromatographic Conditions (UPLC/HPLC)
To separate the methyl-positional isomers, a pH-sensitive gradient is required because the pKa of the secondary amine shifts slightly based on the methyl steric hindrance.[1]
-
Column: C18 with polar embedding or Phenyl-Hexyl (e.g., XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm).[1] Note: Standard C18 often fails to separate these isomers.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 6.8 (Critical: pH control ± 0.05).
-
Mobile Phase B: Acetonitrile : Methanol (90:10).
-
Detection: UV @ 285 nm (Specific to pyrrolo[2,3-d]pyrimidine).[1]
Workflow Logic
Caption: Decision tree for method development using the 3-methyl reference standard spike.
Scientific Grounding & Causality
Why the 3-Methyl Standard is Critical
The separation of Tofacitinib (4-methyl piperidine core) from its 3-methyl isomer is driven by steric hindrance affecting the solvation shell of the molecule.[1]
-
Steric Effect: The methyl group at position 3 interferes differently with the adjacent amine's interaction with the stationary phase compared to position 4.[1]
-
Validation: Without the physical standard, you cannot prove that a single peak at the API retention time doesn't hide 0.5% of the regio-isomer.[1] ICH Q3A(R2) requires that analytical procedures must be "validated and suitable for the detection and quantification of impurities" [1]. Relying on theoretical RRTs for isomers is a common cause of Form 483 observations during FDA audits.[1]
Regulatory Context[3][5][6][7][8][9][10][11][12]
-
ICH Q3A(R2): Impurities > 0.10% must be identified. If the 3-methyl isomer co-elutes, you may underestimate total impurities, risking patient safety (unknown toxicity profile of the isomer).
-
USP <1225>: Specificity is the first parameter to validate.[1] The "Spiked Placebo" or "Spiked Sample" method using the 3-methyl standard is the gold standard for proving specificity.[1]
References
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[1][4] (2006).[1][4][5] Link
-
Govind, S. K. R., et al. "Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances." Der Pharma Chemica 6.6 (2014): 11-19.[1][6] (Demonstrates buffer selection for JAK inhibitors).
-
SynThink Research Chemicals. Tofacitinib Trans Impurity & Isomer Standards. (Accessed 2026).[1][4] Link (Example of commercial availability of characterized regio-isomers).
-
U.S. Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.[1][7]Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
